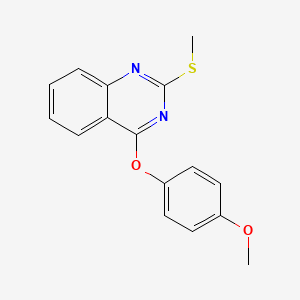

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline

Description

Properties

IUPAC Name |

4-(4-methoxyphenoxy)-2-methylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-19-11-7-9-12(10-8-11)20-15-13-5-3-4-6-14(13)17-16(18-15)21-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXSVDPEQQZMBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic substitution reaction of 4-methoxyphenol with 4-fluorobenzaldehyde to form 4-(4-methoxyphenoxy)benzaldehyde This intermediate is then subjected to cyclization with appropriate reagents to form the quinazoline ring system

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

Substitution: The methoxyphenoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline is a chemical compound belonging to the quinazoline family, which are heterocyclic compounds containing fused benzene and pyrimidine rings. The compound has a methoxyphenoxy group and a methylsulfanyl group attached to the quinazoline core.

Scientific Research Applications

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline is used in chemistry as a building block for synthesizing complex molecules and materials. It has also been studied for its potential biological activities, including antimicrobial and anticancer properties, making it potentially useful in medicine as a therapeutic agent for various diseases. Additionally, it can be used in industry to develop advanced materials with specific properties like conductivity or fluorescence.

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline exhibits diverse biological activities, particularly as an antimicrobial and anticancer agent. The compound's biological activity is attributed to its interaction with molecular targets, where it may inhibit certain enzymes or receptors, modulating cellular processes. The methoxy and methylsulfanyl groups enhance the compound's reactivity and solubility, which are crucial for interacting with biological targets.

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of quinazoline derivatives, including 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline, with promising results against bacterial strains, especially Gram-positive bacteria.

Table 1: Antimicrobial Activity of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 15 |

| Klebsiella pneumoniae | 5 |

The compound shows more antibacterial activity than antifungal effects, consistent with other quinazoline studies.

Anticancer Activity

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline has demonstrated inhibitory effects on cancer cell lines, particularly those overexpressing epidermal growth factor receptors (EGFR).

Case Study: Anticancer Efficacy

A study assessed the compound's efficacy against several cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), DU-145 (prostate cancer).

-

IC50 Values :

- MDA-MB-231: 0.014 µM

- A549: 0.011 µM

- DU-145: 0.012 µM

These results indicate that the compound can effectively inhibit cancer cell proliferation, especially in cells expressing high levels of EGFR.

Structure-Activity Relationship

The methoxy and methylsulfanyl substituents enhance the compound's pharmacological properties. SAR studies suggest that modifying these groups can lead to improved efficacy against microbial and cancerous cells.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline | High | High |

| Quinazolinone Derivative A | Moderate | Low |

| Quinazolinone Derivative B | Low | Moderate |

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline is unique due to the presence of both methoxyphenoxy and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The biological activity of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating various cellular processes. The presence of methoxy and methylsulfanyl groups enhances its reactivity and solubility, which are crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline. The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 15 |

| Klebsiella pneumoniae | 5 |

The compound exhibited superior antibacterial activity compared to antifungal effects, aligning with findings from related quinazoline studies .

Anticancer Activity

In addition to its antimicrobial effects, 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline has been evaluated for anticancer properties. It has demonstrated significant inhibitory effects on various cancer cell lines, particularly those overexpressing epidermal growth factor receptors (EGFR).

Case Study: Anticancer Efficacy

A recent study assessed the compound's efficacy against several cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), DU-145 (prostate cancer).

- IC50 Values :

- MDA-MB-231: 0.014 µM

- A549: 0.011 µM

- DU-145: 0.012 µM

These results indicate that the compound is a potent inhibitor of cancer cell proliferation, particularly in cells expressing high levels of EGFR .

Structure-Activity Relationship (SAR)

The unique structure of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline contributes to its biological activity. The methoxy and methylsulfanyl substituents play a significant role in enhancing its pharmacological properties. SAR studies suggest that modifications to these groups can lead to improved efficacy against both microbial and cancerous cells .

Comparative Analysis with Related Compounds

When compared to other quinazoline derivatives, 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline stands out due to its dual action against bacteria and cancer cells. For instance:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline | High | High |

| Quinazolinone Derivative A | Moderate | Low |

| Quinazolinone Derivative B | Low | Moderate |

This comparative analysis underscores the potential of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline as a lead compound for further development in both antimicrobial and anticancer therapies .

Q & A

Q. What are the common synthetic routes for 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

- Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with thioureas or nitriles under acidic conditions.

- Functionalization : Introduction of the 4-methoxyphenoxy group via Ullmann coupling or nucleophilic aromatic substitution. Methylsulfanyl groups are added using methylthiolating agents (e.g., CH₃SNa) under inert atmospheres .

Q. Table 1: Representative Synthetic Methods

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography : Resolves molecular conformation and packing. Data collection at 150 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor < 0.04 .

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituent integration (e.g., methoxyphenoxy protons at δ 6.8–7.2 ppm; methylsulfanyl at δ 2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) with < 5 ppm error .

Q. Table 2: Key Characterization Parameters

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: While direct studies are limited, quinazoline derivatives exhibit:

- Enzyme Inhibition : Potential kinase or topoisomerase inhibition via π-π stacking of the quinazoline core with active sites .

- Anticancer Activity : Evaluated in MTT assays (IC₅₀ values in µM range) against HeLa or MCF-7 cell lines .

- Anti-inflammatory Effects : Modulation of COX-2 or NF-κB pathways in murine macrophages .

Advanced Research Questions

Q. How can computational chemistry aid in understanding structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to predict binding modes. The methoxyphenoxy group may occupy hydrophobic pockets .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to correlate substituents with bioactivity .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to identify critical interactions .

Q. What strategies resolve contradictory biological activity data across studies?

Methodological Answer:

- Standardized Assays : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., 48-hr MTT incubation) to minimize variability .

- Metabolic Stability Testing : Evaluate compound half-life in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .

- Structural Analogues : Synthesize derivatives (e.g., replacing methylsulfanyl with sulfonyl) to isolate functional group contributions .

Q. How can synthetic yields be optimized through reaction condition modulation?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for coupling efficiency vs. CuI/1,10-phenanthroline .

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) for nucleophilic substitution kinetics .

- Temperature Gradients : Optimize lithiation steps between -78°C and -40°C to balance reactivity and side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.